molecular formula C27H23ClN4O4S B2428397 2-{[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 892383-98-1

2-{[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No. B2428397
CAS RN: 892383-98-1
M. Wt: 535.02
InChI Key: OFSOWRWRJBFOQW-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H23ClN4O4S and its molecular weight is 535.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthetic Pathways and Reactions : Research into related compounds often explores synthetic pathways that yield complex molecules with potential biological activities. For example, studies on dihydro-1,4-thiazines and their reactions with acetyl chloride demonstrate the intricacies of synthesizing sulfur-containing heterocycles, which are crucial for developing pharmacologically active compounds (Stoodley & Wilkins, 1975).

  • Radiosynthesis for Metabolic Studies : Radiosynthesis techniques are employed to create labeled compounds for studying their metabolism and mode of action, such as in the production of [phenyl-4-3H]acetochlor, a chloroacetanilide herbicide, showcasing the importance of synthetic chemistry in understanding the behavior of complex molecules in biological systems (Latli & Casida, 1995).

  • Characterization and Modification : The synthesis and characterization of novel compounds, including sulfanyl acetamides, reveal the potential for discovering new therapeutic agents. Such studies often involve detailed structural analysis to confirm the identity of synthesized molecules and evaluate their chemical properties (Rehman et al., 2013).

Biological Screening and Pharmacological Potential

  • Antimicrobial Activities : The synthesis and biological evaluation of new compounds, such as formazans and oxadiazole derivatives, aim at identifying potential antimicrobial agents. These studies assess the compounds' efficacy against various bacterial and fungal strains, contributing to the development of new treatments for infectious diseases (Sah et al., 2014).

  • Enzyme Inhibition Studies : Investigating the inhibitory effects of synthesized compounds on specific enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), provides insights into their potential therapeutic applications. For instance, studies on 1,3,4-oxadiazole derivatives highlight the search for compounds with neuroprotective properties (Rehman et al., 2013).

  • Pharmacological Evaluation : The pharmacological evaluation of novel heterocyclic compounds derived from acetohydrazide explores their potential as lipase and α-glucosidase inhibitors, indicating the scope for developing new treatments for metabolic disorders (Bekircan et al., 2015).

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O4S/c1-15-24-19(17(13-33)12-29-15)11-20-26(36-24)31-25(16-7-9-18(28)10-8-16)32-27(20)37-14-23(34)30-21-5-3-4-6-22(21)35-2/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSOWRWRJBFOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=CC=C5OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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